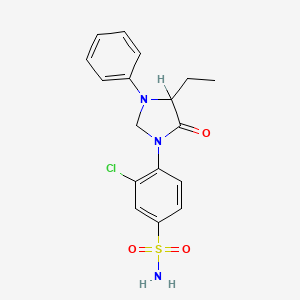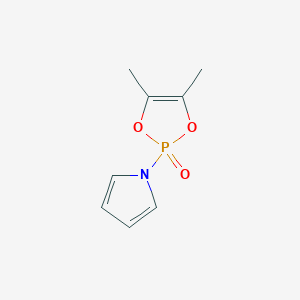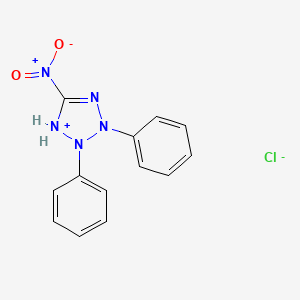
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that features a tetrazole ring substituted with nitro and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diphenyl-2,3-dihydro-1H-tetrazole with nitric acid to introduce the nitro group. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or induction of cell death, depending on the context.
相似化合物的比较
Similar Compounds
2,3-Diphenyl-2,3-dihydro-1H-tetrazole: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Amino-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride: Contains an amino group instead of a nitro group, leading to different biological activities.
5-Nitro-1H-tetrazole: A simpler structure with only the nitro group and tetrazole ring, used in different applications.
Uniqueness
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the combination of its nitro and phenyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
64225-83-8 |
|---|---|
分子式 |
C13H12ClN5O2 |
分子量 |
305.72 g/mol |
IUPAC 名称 |
5-nitro-2,3-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C13H11N5O2.ClH/c19-18(20)13-14-16(11-7-3-1-4-8-11)17(15-13)12-9-5-2-6-10-12;/h1-10H,(H,14,15);1H |
InChI 键 |
BEWBNXXFBYJSPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
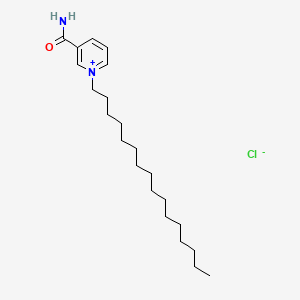
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


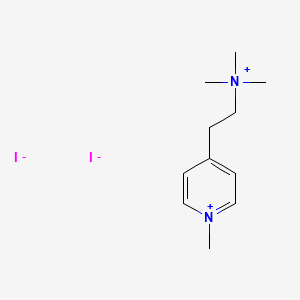
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

